1,2,4,5-Tetrafluoropentane
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Overview
Description
1,2,4,5-Tetrafluoropentane is an organic compound with the molecular formula C5H8F4 It is a fluorinated hydrocarbon, characterized by the presence of four fluorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 1,2,4,5-Tetrafluoropentane can be achieved through several synthetic routes. One common method involves the fluorination of pentane derivatives using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions typically require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting materials .
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as metal fluorides or other fluorine-containing compounds can be employed to facilitate the fluorination reaction under milder conditions, making the process more economically viable for large-scale production .
Chemical Reactions Analysis
1,2,4,5-Tetrafluoropentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound to partially or fully hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,2,4,5-Tetrafluoropentane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems and in developing fluorinated biomolecules.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrafluoropentane exerts its effects is primarily related to its fluorine atoms. Fluorine is highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The presence of fluorine can enhance the stability of the compound and alter its electronic properties, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
1,2,4,5-Tetrafluoropentane can be compared with other fluorinated hydrocarbons, such as:
1,2,4,5-Tetrafluorobenzene: Similar in having four fluorine atoms, but differs in having an aromatic benzene ring instead of a pentane backbone.
2,2,4,4-Tetrafluoropentane: Another fluorinated pentane derivative, but with a different fluorination pattern, leading to distinct chemical and physical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other fluorinated compounds.
Properties
CAS No. |
95576-18-4 |
---|---|
Molecular Formula |
C5H8F4 |
Molecular Weight |
144.11 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoropentane |
InChI |
InChI=1S/C5H8F4/c6-2-4(8)1-5(9)3-7/h4-5H,1-3H2 |
InChI Key |
ABDZQVQNIFIXGY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)F)C(CF)F |
Origin of Product |
United States |
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